molecular formula C6H7ClO2S2 B2757081 2-Thiophen-3-ylethanesulfonyl chloride CAS No. 114896-66-1

2-Thiophen-3-ylethanesulfonyl chloride

Cat. No. B2757081
CAS RN: 114896-66-1
M. Wt: 210.69
InChI Key: TXIKMGHOCOINDM-UHFFFAOYSA-N
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Description

2-Thiophen-3-ylethanesulfonyl chloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are compounds containing a thiophene ring, which is a five-member aromatic ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . A recent strategy in the synthesis of thiophene derivatives involves the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur atom as a heteroatom with the formula C4H4S . The molecular structure of thiophene derivatives can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Paal–Knorr reaction, which is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

2-Thiophen-3-ylethanesulfonyl chloride is used in scientific research for a variety of applications. It is commonly used as a reagent in organic synthesis for the preparation of thiophene derivatives. The compound is also used as a crosslinking agent in polymer chemistry. Additionally, this compound is used in the development of new drugs and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Thiophen-3-ylethanesulfonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction can lead to the formation of covalent bonds, which can modify the structure and function of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have physiological effects on the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Thiophen-3-ylethanesulfonyl chloride in lab experiments is its high reactivity, which allows for the formation of covalent bonds with biomolecules. This reactivity can be useful in the development of new drugs and pharmaceuticals. However, the compound is also highly reactive with water, which can make it difficult to handle and store. Additionally, the compound can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of 2-Thiophen-3-ylethanesulfonyl chloride in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase could be useful in the development of drugs that target this enzyme. Additionally, the compound could be used in the development of new materials, such as polymers, due to its crosslinking properties.
Conclusion:
This compound is a unique chemical compound that has a variety of applications in scientific research. Its high reactivity and ability to form covalent bonds with biomolecules make it useful in the development of new drugs and pharmaceuticals. However, the compound's toxicity and reactivity with water make it difficult to handle and store. Despite these limitations, there are several future directions for the use of this compound in scientific research, including the development of new drugs and materials.

Synthesis Methods

The synthesis of 2-Thiophen-3-ylethanesulfonyl chloride involves the reaction of thiophene-3-ylmethanol with thionyl chloride in the presence of pyridine. The reaction yields this compound as a colorless liquid. The purity of the compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be hazardous. For example, they can cause severe skin burns and eye damage, and may be toxic if inhaled . They may also react violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

2-thiophen-3-ylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIKMGHOCOINDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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